molecular formula C18H15BrN6O B11134888 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11134888
M. Wt: 411.3 g/mol
InChI Key: ALZDRHMVRPUUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that features a unique combination of indole, benzamide, and tetrazole moieties

Properties

Molecular Formula

C18H15BrN6O

Molecular Weight

411.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15BrN6O/c19-15-4-1-13-7-9-24(17(13)11-15)10-8-20-18(26)14-2-5-16(6-3-14)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26)

InChI Key

ALZDRHMVRPUUEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine to form 2-(6-bromo-1H-indol-1-yl)ethylamine.

    Formation of Benzamide: The intermediate is reacted with 4-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Coupling Reactions: The benzamide and tetrazole moieties can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potential changes in biological activity.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The unique structure of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide suggests several pharmacological applications. The indole component is known for its interactions with serotonin receptors, which are crucial in mood regulation and cognitive functions. Additionally, the tetrazole ring can interact with metal ions and enzymes, potentially modulating various signaling pathways. These interactions indicate the compound's potential as an antidepressant , analgesic , or anticancer agent due to its influence on biological pathways .

Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell viability with IC50 values comparable to established chemotherapeutics . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy.

Antimicrobial and Antitubercular Activity

In Vitro Studies
The compound's structural features suggest potential antimicrobial properties. In vitro studies on related compounds have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains . The presence of the tetrazole ring enhances the compound's ability to interact with bacterial enzymes, suggesting that this compound could be explored as a novel antimicrobial agent.

Synthetic Applications

Chemical Reactivity
The synthesis of this compound involves multi-step synthetic routes that can be optimized for improved yields and purity . The compound's functional groups allow for various chemical reactions such as nucleophilic substitutions and cycloadditions. This reactivity opens avenues for developing new derivatives with enhanced properties.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerBenzamide derivativesInduced apoptosis in cancer cell lines
AntimicrobialTetrazole-containing compoundsEffective against Mycobacterium tuberculosis
PharmacologicalSerotonin receptor modulatorsPotential antidepressant effects

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and tetrazole moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of indole, benzamide, and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • Molecular Formula : C19H19BrN6O2
  • Molecular Weight : 443.3 g/mol
  • CAS Number : 1401573-61-2

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, the presence of the indole moiety is often associated with anti-cancer properties due to its ability to modulate signaling pathways related to cell growth and survival .
  • Targeting Specific Proteins :
    • The tetraazole group in this compound may interact with specific proteins involved in cancer cell survival. For example, inhibitors targeting mitotic kinesins such as HSET (KIFC1) have been reported to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death . The structural similarity suggests that this compound could have a similar inhibitory effect.

In Vitro Studies

StudyCell LineConcentrationEffect Observed
DLD1 (colon cancer)15 µMInduction of multipolar spindles
Various cancer linesMicromolar rangeInhibition of cell proliferation

Case Studies

  • Cancer Cell Line Studies :
    • A study investigating the effects of various indole-based compounds found that those similar to this compound showed significant inhibition of growth in breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitotic processes .
  • Antimicrobial Activity :
    • Compounds derived from 6-bromoindole have been noted for their antibacterial properties against resistant strains. This suggests that this compound may also exhibit similar antimicrobial effects .

Q & A

Q. Optimization Strategies :

  • Catalytic ruthenium systems (e.g., for C–H activation) may enhance regioselectivity in heterocyclic coupling steps .
  • Microwave-assisted synthesis can reduce reaction times for steps requiring prolonged heating .

How does the substitution of the 1H-tetrazol-1-yl group influence biological activity compared to analogs with imidazole or sulfonamide groups?

Advanced Research Focus
The tetrazole group enhances metabolic stability and hydrogen-bonding capacity compared to imidazole or sulfonamide analogs. Key findings:

  • Cardiac Electrophysiology : Imidazole-substituted benzamides (e.g., sematilide analogs) exhibit class III antiarrhythmic activity by prolonging action potential duration in Purkinje fibers. Tetrazole analogs may show similar potency but improved pharmacokinetics due to reduced hepatic metabolism .
  • SAR Insights :
    • Tetrazole’s acidity (pKa ~4.9) improves solubility and target engagement in acidic microenvironments (e.g., tumor tissues) .
    • Imidazole analogs require methylsulfonyl groups for activity, whereas tetrazole directly participates in π-π stacking with target proteins .

Q. Methodological Validation :

  • Compare IC₅₀ values in in vitro assays (e.g., ion channel inhibition) using tetrazole vs. imidazole analogs.
  • Conduct molecular dynamics simulations to assess binding mode differences .

What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacological potential in oncological or cardiac contexts?

Q. Basic Research Focus

  • In Vitro Models :

    • Cardiac : Guinea pig ventricular myocytes or rabbit Purkinje fibers for action potential duration (APD) assays .
    • Oncological : LSD1 (lysine-specific histone demethylase 1) inhibition assays using recombinant enzyme or leukemia cell lines (e.g., MV4-11) .
  • In Vivo Models :

    • Arrhythmia : Rat coronary ligation-induced ventricular arrhythmia models to assess class III antiarrhythmic efficacy .
    • Cancer : Xenograft models (e.g., AML) with dose-response studies to evaluate tumor growth inhibition .

Q. Advanced Considerations :

  • Use transgenic zebrafish for high-throughput cardiac toxicity screening.
  • Employ pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodents to guide dosing regimens .

How can researchers resolve discrepancies in activity data between compound batches during preclinical testing?

Advanced Research Focus
Common Sources of Variability :

  • Impurities from incomplete coupling or side reactions (e.g., tetrazole ring oxidation).
  • Polymorphism affecting solubility and bioavailability.

Q. Resolution Strategies :

Analytical Characterization :

  • HPLC-MS : Quantify purity and identify byproducts (e.g., de-brominated intermediates) .
  • ¹H/¹³C NMR : Confirm regiochemistry of tetrazole substitution and indole-ethyl linkage .

Biological Replication :

  • Test multiple batches in parallel using standardized assays (e.g., patch-clamp for ion channel activity) .

Crystallography : Solve single-crystal structures to verify stereochemical consistency .

What computational strategies predict the binding affinity of this compound to targets like LSD1 or cardiac ion channels?

Q. Advanced Research Focus

  • Molecular Docking :

    • Use AutoDock Vina or Schrödinger Suite to model interactions with LSD1’s substrate-binding pocket (e.g., tetrazole’s role in coordinating flavin adenine dinucleotide) .
    • For Kv11.1 (hERG) channels, prioritize residues F656 and Y652 for docking studies to assess proarrhythmic risk .
  • MD Simulations :

    • Run 100-ns simulations in explicit solvent (e.g., CHARMM force field) to evaluate binding stability and ligand-induced conformational changes .
  • QSAR Models :

    • Train models using datasets of benzamide derivatives to correlate substituent electronegativity with LSD1 inhibitory activity .

What strategies mitigate off-target effects, particularly hERG channel inhibition, during lead optimization?

Q. Advanced Research Focus

  • Structural Modifications :

    • Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and hERG binding .
    • Replace the ethyl linker with a polyethylene glycol (PEG) spacer to alter molecular flexibility .
  • Screening Cascade :

    • Patch-Clamp Assays : Prioritize compounds with IC₅₀ >10 μM for hERG.
    • CYP450 Inhibition Profiling : Assess metabolic interactions using human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.